molecular formula C10H9BrN2O2 B1629959 Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 588720-62-1

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No. B1629959
CAS RN: 588720-62-1
M. Wt: 269.09 g/mol
InChI Key: OUVGPYXZIPFYLJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is represented by the linear formula C10H9BrN2O2 . The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-7(5-12-8)3-4-9(13)11/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

While the specific chemical reactions involving Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate are not detailed in the available resources, pyrrolopyrazine derivatives in general have been noted for their wide range of biological activities, which suggests they may undergo various chemical reactions .


Physical And Chemical Properties Analysis

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate is a yellow solid . It has a molecular weight of 269.1 .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, have shown significant antimicrobial activities . They can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be explored further for the development of new antiviral therapies.

Antifungal Activity

These compounds have shown antifungal properties . This suggests their potential use in the creation of new antifungal medications.

Antioxidant Activity

Pyrrolopyrazine derivatives have antioxidant activities . They could be used in the development of antioxidant therapies.

Antitumor Activity

These compounds have demonstrated antitumor properties . This indicates their potential in the development of new cancer therapies.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives, especially 5H-pyrrolo[2,3-b]pyrazine derivatives, have shown more activity on kinase inhibition . This suggests their potential use in the development of kinase inhibitors.

Drug Discovery Research

The pyrrolopyrazine structure, including Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, is an attractive scaffold for drug discovery research . It can be used to design and synthesize new leads to treat various diseases.

Future Directions

Pyrrolopyrazine derivatives, including Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Future research could focus on exploring the synthetic methods and biological activities of these compounds to design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-7(5-12-8)3-4-9(13)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVGPYXZIPFYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC=C2Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626518
Record name Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate

CAS RN

588720-62-1
Record name Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate (0.60 g, 3.18 mmol) in CH2Cl2 (60 mL) is added N-bromosuccinimide (0.56 g, 3.18 mmol) in one portion. After 1 h, solvent is removed in vacuo and the crude solid purified using preparative HPLC (1% IPA/heptane (0-5 minutes) to 2% isocratic) to give a brown solid for ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate. Yield 57%. MS (ESI+) for C10H9BrN2O2 m/z 271.01 (M+H)+.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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